

Spectroscopic Analysis of 5-Nitro-2-(N-propylamino)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitro-2-(N-propylamino)pyridine

Cat. No.: B1585487

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound **5-Nitro-2-(N-propylamino)pyridine**. Due to the current absence of publicly available experimental spectra, this document outlines the theoretical spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). It serves as a predictive framework for researchers working with this molecule, offering insights into expected spectral features and aiding in the identification and characterization of this and structurally related compounds. Methodologies for data acquisition and interpretation are also detailed to guide future experimental work.

Introduction

5-Nitro-2-(N-propylamino)pyridine, with the chemical formula $C_8H_{11}N_3O_2$ and a molecular weight of approximately 181.19 g/mol, belongs to the class of substituted nitropyridines.^{[1][2]} ^{[3][4][5]} This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the electronic properties imparted by the nitro group.^{[6][7]} Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this.

This guide addresses the critical need for a centralized repository of spectroscopic information on **5-Nitro-2-(N-propylamino)pyridine**. In the absence of published experimental data, this document provides predicted data and detailed interpretation guides based on foundational spectroscopic principles and data from analogous structures.

Chemical Structure and Predicted Spectroscopic Features

The molecular structure of **5-Nitro-2-(N-propylamino)pyridine** is foundational to predicting its spectroscopic behavior. The key structural motifs include a pyridine ring, a secondary amine linkage, a propyl group, and a nitro group.

Caption: Chemical Structure of **5-Nitro-2-(N-propylamino)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **5-Nitro-2-(N-propylamino)pyridine** in a standard solvent like CDCl_3 would exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.9 - 9.1	d	1H	H-6
~8.0 - 8.2	dd	1H	H-4
~6.4 - 6.6	d	1H	H-3
~5.0 - 5.5	br s	1H	N-H
~3.3 - 3.5	t	2H	-NH-CH ₂ -CH ₂ -CH ₃
~1.6 - 1.8	m	2H	-NH-CH ₂ -CH ₂ -CH ₃
~0.9 - 1.1	t	3H	-NH-CH ₂ -CH ₂ -CH ₃

Expertise & Experience in Interpretation:

- The protons on the pyridine ring are expected to be in the downfield region due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the nitro group.
- The H-6 proton is anticipated to be the most downfield due to its proximity to the ring nitrogen and the deshielding effect of the nitro group at the 5-position.
- The H-4 proton will likely appear as a doublet of doublets, coupled to both H-3 and H-6.
- The H-3 proton is expected to be the most upfield of the aromatic protons, being adjacent to the electron-donating amino group.
- The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
- The propyl group protons will show characteristic triplet-multiplet-triplet splitting patterns.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~158 - 162	C-2
~145 - 149	C-6
~138 - 142	C-5
~130 - 134	C-4
~106 - 110	C-3
~45 - 49	-NH-CH ₂ -CH ₂ -CH ₃
~22 - 26	-NH-CH ₂ -CH ₂ -CH ₃
~10 - 14	-NH-CH ₂ -CH ₂ -CH ₃

Expertise & Experience in Interpretation:

- The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region. C-2, bonded to two nitrogen atoms (the ring nitrogen and the amino nitrogen), will be significantly downfield.
- C-5, bearing the nitro group, will also be deshielded.
- C-3, adjacent to the electron-donating amino group, is expected to be the most upfield of the aromatic carbons.
- The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3350 - 3450	N-H stretch	Secondary amine
~3000 - 3100	C-H stretch	Aromatic C-H
~2850 - 2960	C-H stretch	Aliphatic C-H
~1580 - 1610	C=C and C=N stretch	Pyridine ring
~1500 - 1550	Asymmetric NO ₂ stretch	Nitro group
~1330 - 1370	Symmetric NO ₂ stretch	Nitro group
~1250 - 1300	C-N stretch	Aryl-amine

Expertise & Experience in Interpretation:

- The N-H stretch of the secondary amine is expected to be a sharp to medium peak in the region of 3350-3450 cm⁻¹.
- The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group will be just below 3000 cm⁻¹.
- The characteristic stretches of the pyridine ring will be observed in the 1400-1610 cm⁻¹ region.
- The most prominent peaks will likely be the strong asymmetric and symmetric stretches of the nitro group, which are definitive for this functional group.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

- Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

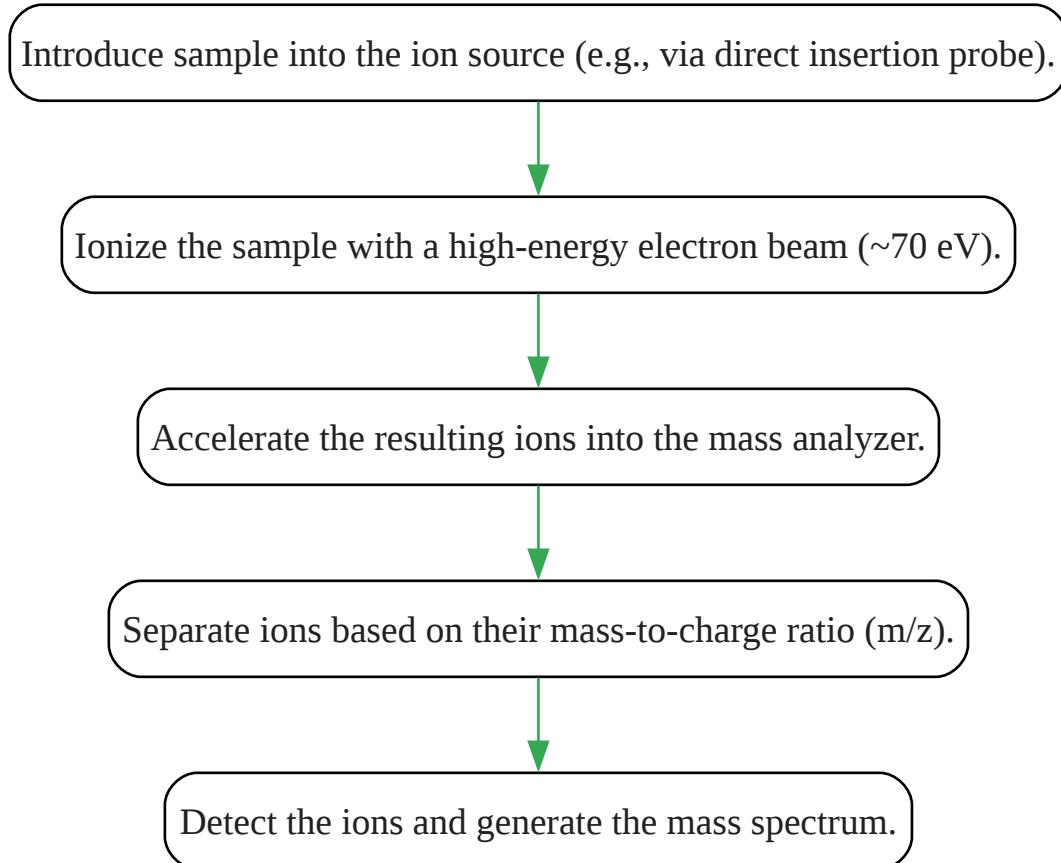
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental signals.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
- Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data

m/z	Predicted Ion
181	$[M]^+$ (Molecular Ion)
152	$[M - C_2H_5]^+$
135	$[M - NO_2]^+$
124	$[M - C_3H_7N]^+$


Expertise & Experience in Interpretation:

- The molecular ion peak $[M]^+$ is expected at an m/z of 181, corresponding to the molecular weight of the compound.
- A common fragmentation pathway for N-propylamines is the loss of an ethyl radical (C_2H_5), leading to a peak at m/z 152.
- Loss of the nitro group (NO_2) would result in a fragment at m/z 135.

- Cleavage of the C-N bond between the pyridine ring and the propylamino group could lead to a fragment corresponding to the nitropyridine core.

Experimental Protocol for MS Data Acquisition (EI-MS)

Electron Ionization (EI) is a standard technique for the mass spectrometric analysis of small organic molecules.

[Click to download full resolution via product page](#)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

While experimental spectroscopic data for **5-Nitro-2-(N-propylamino)pyridine** is not readily available in the public domain, this technical guide provides a robust, theory-based prediction of its ^1H NMR, ^{13}C NMR, IR, and MS spectra. The provided interpretations and experimental protocols offer a solid foundation for researchers to acquire and analyze their own data,

ensuring the accurate identification and characterization of this compound. This document underscores the importance of predictive analysis in the absence of experimental data and serves as a valuable resource for scientists engaged in the synthesis and application of novel pyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-NITRO-2-(N-PROPYLAMINO)PYRIDINE CAS#: 25948-11-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 4. 5-Nitro-2-(n-propylamino)pyridine, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Nitro-2-(N-propylamino)pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585487#spectroscopic-data-nmr-ir-ms-for-5-nitro-2-n-propylamino-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com